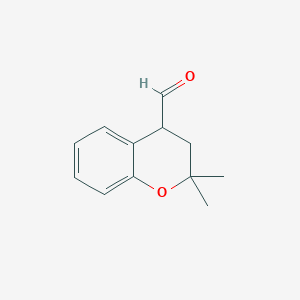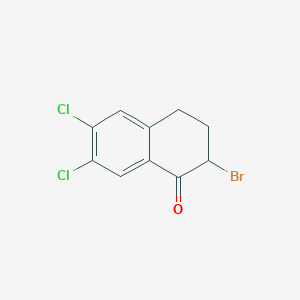
2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H7BrCl2O and its molecular weight is 293.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Researchers have described a facile synthesis of related compounds, such as 4-bromo-2H-chromenes and 2H-thiochromenes, from corresponding ketones and PBr3. The bromo compounds can be converted to lithio derivatives, providing access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes, which indicates a pathway for diverse chemical syntheses (Gabbutt et al., 1994).
Palladium-Catalyzed Coupling and Electrocyclic Ring Closure
- 2-Bromo-1-vinyl-3,4-dihydronaphthalene has been used in coupling reactions with vinyl-, aryl-, and heteroaryl-zinc halides in the presence of palladium, yielding various substituted naphthalenes. These compounds undergo electrocyclic ring closure when heated, demonstrating their potential in creating complex organic structures (Gilchrist & Summersell, 1988).
Synthesis of Isoquinolines and Hydrazone Derivatives
- N,N-dimethylhydrazones of 1-aryl- and 1-vinyl-3,4-dihydronaphthalene-2-carboxaldehydes, prepared through a bromine-lithium exchange reaction and palladium(0) catalyzed cross coupling, are shown to cyclize efficiently into 5,6-dihydrobenz[f]isoquinolines, indicating applications in the synthesis of complex heterocyclic compounds (Gilchrist & Healy, 1993).
Novel One-Pot Synthesis Methods
- A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones has been described using a palladium and silver acetate catalytic system. This method highlights the potential for simple and effective synthesis of various dihydronaphthalen-1(2H)-one derivatives (Liu et al., 2012).
NMR Spectroscopy Applications
- 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including those similar to 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one, have been conducted. These studies provide complete assignments of proton and carbon spectra, indicating the importance of NMR techniques in understanding the structure and properties of these compounds (Alam et al., 1995).
Cycloaddition and Scaffold Synthesis
- A formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid has been realized to construct a multi-substituted dihydronaphthalene scaffold. This demonstrates the compound's utility in scaffold synthesis and potential in organic and medicinal chemistry applications (Fang et al., 2009).
Propiedades
IUPAC Name |
2-bromo-6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2O/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXBGTKUMDGMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539066 | |
| Record name | 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93753-92-5 | |
| Record name | 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


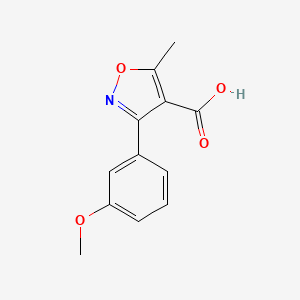
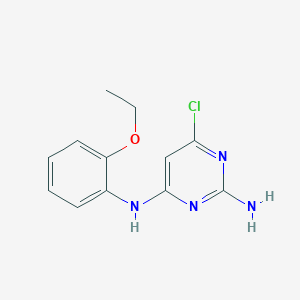


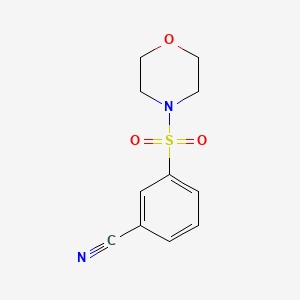

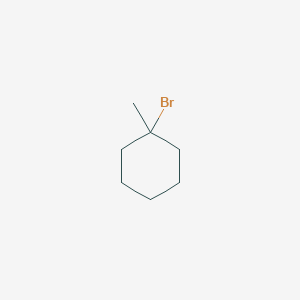

![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)
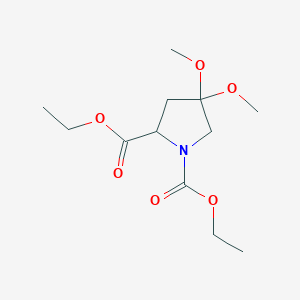
![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)
